3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and an isopropylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-isopropylbenzaldehyde with propanal, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium methoxide, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane: Another compound with similar structural features but different functional groups.
4,4’-Isopropylidenebis(2-isopropylphenol): Shares the isopropylphenyl substituent but has a different core structure.
Uniqueness
3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one is unique due to its indole core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25NO3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1-propylindol-2-one |
InChI |
InChI=1S/C22H25NO3/c1-4-13-23-19-8-6-5-7-18(19)22(26,21(23)25)14-20(24)17-11-9-16(10-12-17)15(2)3/h5-12,15,26H,4,13-14H2,1-3H3 |
InChI Key |
AEYZZIZNISPVTA-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O |
Origin of Product |
United States |
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